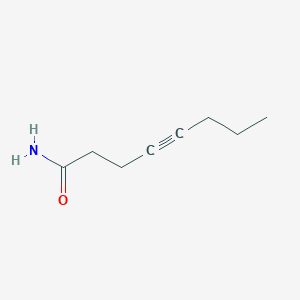

Oct-4-ynamide

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

855376-62-4 |

|---|---|

Molecular Formula |

C8H13NO |

Molecular Weight |

139.19 g/mol |

IUPAC Name |

oct-4-ynamide |

InChI |

InChI=1S/C8H13NO/c1-2-3-4-5-6-7-8(9)10/h2-3,6-7H2,1H3,(H2,9,10) |

InChI Key |

KANSZFMNZKHRCX-UHFFFAOYSA-N |

Canonical SMILES |

CCCC#CCCC(=O)N |

Origin of Product |

United States |

Synthetic Methodologies for Oct 4 Ynamide and Diverse Ynamide Architectures

Modular and Robust Synthesis Approaches for Ynamide Scaffolds

The expansion of ynamide chemistry has been largely driven by the development of reliable and versatile synthetic methods. researchgate.net Key strategies include the use of inexpensive synthons, metal-catalyzed cross-coupling reactions, and transition-metal-free alternatives.

A highly flexible and modular synthesis of ynamides utilizes trichloroethene (TCE) as an inexpensive and readily available two-carbon synthon. brad.ac.ukrsc.orgrsc.org This approach circumvents the need for pre-formed haloalkynes or dihaloalkenes, which can limit the scope of other methods. rsc.org The reaction proceeds via the formation of a key intermediate, a 1,2-dichloroenamide, which is then converted to the target ynamide. orgsyn.orgacademie-sciences.fr

The first step involves the reaction of an amide or sulfonamide with TCE under basic conditions to form the corresponding (E)-dichloroenamide. acs.org This intermediate can then undergo a lithium-halogen exchange followed by reaction with a diverse range of electrophiles to furnish the final ynamide product. brad.ac.ukrsc.org This modularity allows for the late-stage introduction of the alkyne substituent, providing a significant advantage in synthetic planning. rsc.org For example, reacting N-benzyl-4-methylbenzenesulfonamide with TCE in the presence of cesium carbonate yields the (E)-dichloroenamide intermediate in 95% yield. acs.org This intermediate can be subsequently treated with organometallic reagents to produce various ynamides. acs.org

Table 1: Synthesis of Dichloroenamides from Amides and Trichloroethene (TCE)

This table illustrates the formation of dichloroenamide intermediates, a key step in the TCE-mediated ynamide synthesis. Data sourced from Anderson et al. rsc.org

| Amide Substrate | Base | Solvent | Yield of Dichloroenamide (%) |

|---|---|---|---|

| N-Benzyl-p-toluenesulfonamide | Cs₂CO₃ | DMF | 95 |

| N-Allyl-p-toluenesulfonamide | Cs₂CO₃ | DMF | 96 |

| N-Propyl-p-toluenesulfonamide | Cs₂CO₃ | DMF | 95 |

| N-(p-Methoxybenzyl)-p-toluenesulfonamide | Cs₂CO₃ | DMF | 99 |

| N-(2,6-Diisopropylaniline)sulfonamide | Cs₂CO₃ | DMF | 99 |

Copper-catalyzed cross-coupling reactions represent one of the most significant breakthroughs in ynamide synthesis, providing a general and reliable method for forming the crucial N-C≡C bond. orgsyn.orgorganic-chemistry.org These methods typically involve the coupling of a nitrogen nucleophile (such as an amide, carbamate, or sulfonamide) with an alkynylating agent. orgsyn.org

Various copper-based catalytic systems and alkynylating agents have been developed. Early successful methods utilized alkynyl bromides as coupling partners. thieme-connect.comorganic-chemistry.org For instance, the coupling of oxazolidinones and lactams with alkynyl bromides can be achieved using a catalytic system of copper(I) cyanide (CuCN), N,N'-dimethylethylenediamine (DMEDA), and potassium phosphate (B84403) in refluxing toluene (B28343). thieme-connect.com However, the scope of these initial protocols was somewhat limited, showing lower efficiency with substrates like sulfonamides. thieme-connect.com

To broaden the substrate scope and improve efficiency, other alkynylating agents have been employed. The use of 1,1-dibromo-1-alkenes, which act as attractive alkynylating agents, has proven effective for the direct alkynylation of various nitrogen nucleophiles, including sulfoximines and N-heterocycles. orgsyn.org A typical catalytic system for this transformation consists of copper(I) iodide (CuI) and a ligand such as 1,10-phenanthroline (B135089) or DMEDA, with a base like cesium carbonate. orgsyn.org More recent developments include oxidative copper-catalyzed cross-couplings using terminal alkynes, propiolic acids, or potassium alkynyltrifluoroborates as the alkyne source under mild conditions. orgsyn.orgnih.gov

Table 2: Examples of Copper-Catalyzed Ynamide Synthesis

This table summarizes various copper-catalyzed methods for the synthesis of ynamides, highlighting the diversity of catalysts, ligands, and coupling partners. orgsyn.orgorganic-chemistry.orgnih.gov

| Nitrogen Nucleophile | Alkynylating Agent | Copper Catalyst/Ligand | Base/Solvent | Product Type |

|---|---|---|---|---|

| Amides, Carbamates | Alkynyl Bromides | CuCN / DMEDA | K₃PO₄ / Toluene | General Ynamides |

| Oxazolidinones, Lactams | Alkynyl Bromides | CuI / Pyridine | KHMDS / Pyridine | Chiral Ynamides |

| N-Heterocycles | 1,1-Dibromo-1-alkenes | CuI / DMEDA | Cs₂CO₃ / Dioxane | N-Alkynyl Heterocycles |

| Sulfoximines | 1,1-Dibromo-1-alkenes | CuI / 1,10-Phenanthroline | Cs₂CO₃ / THF | N-Alkynylsulfoximines |

| Sulfonamides | Alkynyl Benziodoxolones | CuI / Bipyridine | - / Ethanol | Amino Acid-Derived Ynamides acs.org |

To circumvent the use of transition metals, robust one-step synthetic strategies for ynamides have been developed using readily available starting materials. researchgate.netorganic-chemistry.org A notable method involves the reaction of sulfonamides with (Z)-1,2-dichloroalkenes or alkynyl chlorides. organic-chemistry.orgacs.org This transition-metal-free approach is effective for producing both internal and terminal ynamides under mild, open-air conditions, making it operationally simple and amenable to large-scale preparation. researchgate.netfigshare.com The reaction tolerates a variety of functional groups, including vinyl moieties, which allows for further functionalization of the resulting ynamide products. acs.orgfigshare.com This strategy provides a valuable alternative to metal-catalyzed methods, particularly when metal contamination is a concern. organic-chemistry.orgorganic-chemistry.org

Substrate Scope and Functional Group Tolerance in Ynamide Synthesis

The utility of a synthetic method is largely defined by its substrate scope and tolerance for various functional groups. Modern ynamide syntheses have made significant strides in accommodating a wide range of previously challenging substrates.

While early ynamide syntheses, particularly copper-catalyzed methods, worked well for cyclic amides like oxazolidinones, they were often inefficient for acyclic carbamates, sterically hindered amides, and aryl amides (aniline derivatives). rsc.orgrsc.orgnih.gov These substrates are often poor nucleophiles, leading to low yields in coupling reactions. rsc.org

The modular approach using trichloroethene (TCE) has successfully addressed these limitations. rsc.orgrsc.org This method has demonstrated high efficiency for a broad range of amide components. rsc.org For example, both unhindered and sterically demanding N-alkyl sulfonamides, as well as sulfonamides derived from electron-rich, electron-poor, and sterically hindered anilines, serve as excellent substrates. rsc.org The reaction of the highly hindered 2,6-diisopropylaniline (B50358) sulfonamide proceeds efficiently, showcasing the robustness of this protocol. rsc.org This wide substrate scope opens up possibilities for creating a diverse array of ynamides that were previously difficult to access. researchgate.netresearchgate.net

Terminal ynamides, which possess a reactive C-H bond at the alkyne terminus, are particularly valuable as they can be further elaborated into more complex structures. nih.gov Several synthetic routes provide access to these compounds. One method involves the reaction of lithiated amides with electrophilic alkynyl iodonium (B1229267) salts, which rearrange to form the ynamide. nih.gov Copper-catalyzed couplings can also be adapted for the synthesis of silyl-protected terminal ynamides, which can be deprotected to yield the free terminal ynamide. nih.govnih.gov

Once synthesized, terminal ynamides can be functionalized in various ways. orgsyn.org A common strategy involves deprotonation with a strong base to generate a metallated ynamide, which can then be trapped with a wide range of electrophiles, such as alkyl halides, aldehydes, ketones, or chlorosilanes. academie-sciences.fr Additionally, terminal ynamides are excellent substrates for classic alkyne cross-coupling reactions. For instance, copper-free Sonogashira coupling of terminal ynamides with aryl iodides provides a direct route to aryl-substituted ynamides. brad.ac.uk This post-synthetic functionalization capability greatly enhances the synthetic utility of the ynamide functional group. brad.ac.uknih.gov

Advanced Strategies for Alkyne Installation and Ynamide Generation

Modern synthetic chemistry has moved beyond classical methods to develop more efficient and versatile routes to ynamides. These advanced strategies often provide access to complex molecular architectures under milder conditions and with greater functional group tolerance. Key among these are methods that manipulate the position of the alkyne moiety and those that forge the crucial N-C(sp) bond through innovative coupling reactions.

The synthesis of terminal ynamides, where the triple bond is at the end of a carbon chain, is of particular interest as they serve as key intermediates for further functionalization. However, many synthetic routes naturally lead to internal alkynes. The "alkyne zipper reaction" provides a powerful solution to this challenge. This reaction facilitates the "contra-thermodynamic" isomerization of a more stable internal alkyne to a less stable terminal alkyne. mdpi.comacs.orgnih.gov

The process involves the migration of an internal triple bond along a hydrocarbon chain to the terminal position. mdpi.comwikipedia.org This transformation is typically mediated by a super-strong base, most notably potassium 3-aminopropylamide (KAPA), which is often generated in situ from potassium hydride and 1,3-diaminopropane. wikipedia.orgsynarchive.com The mechanism proceeds through a series of deprotonation and protonation steps involving transient allene (B1206475) intermediates. wikipedia.orgyale.edu The reaction is driven to completion by the deprotonation of the terminal alkyne, which forms a stable acetylide anion, effectively trapping the triple bond at the terminus of the chain. wikipedia.orgstackexchange.com

For the synthesis of a terminal ynamide precursor, an internal alkyne, such as a derivative of octyne, could be subjected to the alkyne zipper reaction. For instance, an internal octynol could be isomerized to oct-7-yn-1-ol. This terminal alkyne is a versatile precursor that can then be converted into a terminal ynamide through various methods, including the cross-coupling reactions discussed in the next section. While direct isomerization of an internal ynamide to a terminal one is less common, the zipper reaction on an appropriate substrate provides an essential strategic step to access the required terminal alkyne precursor. nih.gov

Table 1: Key Features of the Alkyne Zipper Reaction

| Feature | Description | Reference |

|---|---|---|

| Transformation | Isomerization of an internal alkyne to a terminal alkyne. | wikipedia.org |

| Nature | Contra-thermodynamic process. | mdpi.com |

| Key Reagent | Strong bases, typically Potassium 3-aminopropylamide (KAPA). | synarchive.com |

| Mechanism | Involves sequential deprotonation/protonation via allene intermediates. | wikipedia.orgyale.edu |

| Driving Force | Formation of a stable terminal acetylide anion. | wikipedia.orgstackexchange.com |

| Application | Synthesis of terminal alkynes as precursors for further functionalization. | mdpi.comtandfonline.com |

A highly efficient and atom-economical strategy for the synthesis of ynamides is the copper-catalyzed aerobic oxidative cross-dehydrogenative coupling (CDC) of terminal alkynes with amides. rsc.org This approach is particularly attractive as it utilizes readily available starting materials and employs molecular oxygen from the air as the terminal oxidant, making it a greener alternative to methods requiring stoichiometric oxidants. rsc.orgacs.org

Recent advancements have demonstrated that this transformation can be achieved at room temperature, enhancing its applicability to sensitive substrates. rsc.orgrsc.org A typical catalytic system involves a copper(II) salt, such as Cu(OTf)₂, a ligand like 1-methylbenzimidazole, and the use of 3 Å molecular sieves. rsc.org The reaction couples a secondary amide (e.g., a sulfonamide or a carbamate) directly with a terminal alkyne.

The proposed mechanism involves the formation of a nitrogen-centered radical from the secondary amide, facilitated by the copper catalyst and oxygen. rsc.org This radical species then participates in the coupling process, which is thought to proceed through a Cu(III) intermediate, followed by reductive elimination to yield the ynamide product and regenerate the active copper catalyst. rsc.org This method avoids the pre-functionalization of the coupling partners, such as converting the alkyne to a halo-alkyne, which is often required in other cross-coupling protocols. brad.ac.uk

The substrate scope for this reaction is broad, accommodating a variety of both aliphatic and aromatic terminal alkynes and a wide range of secondary amides, including oxazolidinones, lactams, and sulfonamides. rsc.orgu-tokyo.ac.jp This versatility allows for the synthesis of a diverse library of ynamide structures.

Table 2: Examples of Copper-Catalyzed Aerobic Oxidative CDC for Ynamide Synthesis

| Amide (Nitrogen Source) | Alkyne | Catalyst/Ligand/Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| N-Methyl-p-toluenesulfonamide | Phenylacetylene | Cu(OTf)₂, 1-Methylbenzimidazole, K₂CO₃, 3Å MS, O₂, rt | 95 | rsc.org |

| 2-Oxazolidinone | Phenylacetylene | Cu(OTf)₂, 1-Methylbenzimidazole, K₂CO₃, 3Å MS, O₂, rt | 85 | rsc.org |

| N-Methyl-p-toluenesulfonamide | 1-Octyne | Cu(OTf)₂, 1-Methylbenzimidazole, K₂CO₃, 3Å MS, O₂, rt | 82 | rsc.org |

| N-Phenyl-p-toluenesulfonamide | Phenylacetylene | Cu(OTf)₂, 1-Methylbenzimidazole, K₂CO₃, 3Å MS, O₂, rt | 88 | rsc.org |

This table presents a selection of reported yields and conditions to illustrate the scope of the reaction. Conditions and yields can vary based on the specific substrates and ligands used.

Elucidation of Reaction Mechanisms and Pathways in Oct 4 Ynamide Chemistry

Activation Modes of the Ynamide Triple Bond

The triple bond of Oct-4-ynamide can be activated through several key pathways, primarily involving transition metal catalysis or Brønsted acid mediation. These methods transform the relatively stable ynamide into a more reactive species, setting the stage for a wide array of subsequent chemical transformations.

Transition metals are highly effective in activating the ynamide triple bond, primarily due to their π-acidic nature which allows for the formation of metal-π complexes. acs.org This interaction polarizes the alkyne, making it susceptible to nucleophilic attack.

Gold(I) : Gold catalysts are particularly prominent in ynamide chemistry. jsynthchem.com They activate the ynamide to form a gold-keteniminium intermediate, a highly electrophilic species. mdpi.comacs.org This activation facilitates a variety of transformations, including cycloadditions and cascade reactions. jsynthchem.commdpi.com For instance, gold(I)-catalyzed reactions can lead to the formation of α-imino gold carbenes when reacting with azides, or α-oxo gold carbenes with N-oxides. mdpi.comresearchgate.net

Silver(I) : Silver catalysts, such as AgNTf2 and AgSbF6, also effectively activate ynamides. rsc.orgrsc.org Similar to gold, silver(I) promotes the formation of a silver-keteniminium species. rsc.org This has been utilized in hydrofunctionalization and cycloaddition reactions. rsc.orgrsc.org For example, silver-catalyzed [4+2] cycloadditions with azetidines have been reported. rsc.org

Platinum(II) : Platinum(II) complexes, like PtCl2, can catalyze reactions of ynamides, sometimes leading to different products than gold catalysts under similar conditions. mdpi.com This divergent reactivity highlights the nuanced role of the metal center in directing reaction pathways. mdpi.com Platinum catalysis has been employed in bioorthogonal chemistry for the decaging of prodrugs containing ynamide functionalities. nih.gov

Rhodium : Rhodium catalysts are versatile for ynamide transformations, including hydroacylations and cycloadditions. rsc.orgresearchgate.net Depending on the ligand environment, rhodium catalysis can control the regioselectivity of additions to the ynamide. rsc.org For example, rhodium-catalyzed [2+2+2] cycloadditions of alkynyl-ynamides with carbon disulfide have been used to synthesize complex heterocyclic systems. scirp.org

Palladium : Palladium catalysis is widely used for cross-coupling reactions involving ynamides. brad.ac.uk Reactions such as Sonogashira couplings, hydroacyloxylations, and hydroalkynylations have been successfully achieved. rsc.orgbrad.ac.uknih.gov Palladium can also catalyze cascade reactions involving Heck reactions and C-H activation. acs.org In some cases, palladium can form ynamido-π-allyl complexes from N-allyl ynamides, leading to allyl transfer reactions. brad.ac.uknih.gov

Ruthenium : Ruthenium catalysts, such as Cp*RuCl(cod), can mediate hydrovinylation-type cross-coupling reactions between ynamides and ethylene. brad.ac.uk A key intermediate in these reactions is often a ruthenacyclopentene. brad.ac.uk Ruthenium vinylidene species can also be generated from ynamides, which can then undergo cascade cyclizations to form indole (B1671886) scaffolds. researchgate.net

The choice of transition metal and its ligand sphere is crucial in determining the outcome of the reaction, often allowing for high levels of regio- and stereoselectivity.

Interactive Table: Transition Metal Catalysts in Ynamide Activation

| Catalyst Type | Metal | Typical Intermediate | Example Reaction(s) |

|---|---|---|---|

| Gold(I) Complexes (e.g., IPrAuNTf₂) | Au | Gold-Keteniminium, α-Imino Gold Carbene | [3+2] Annulation, Cycloisomerization, Indene (B144670) Synthesis |

| Silver(I) Salts (e.g., AgSbF₆, AgNTf₂) | Ag | Silver-Keteniminium, α-Imino Silver Carbene | [4+2] Cycloaddition, Hydroarylation, Dearomatization |

| Platinum(II) Salts (e.g., PtCl₂) | Pt | Platinum-π Complex | Divergent catalysis vs. Gold, Bioorthogonal decaging |

| Rhodium Complexes (e.g., [Rh(cod)Cl]₂) | Rh | Vinylic Rhodium, Rhodacyclopentene | Hydroacylation, [2+2+2] Cycloaddition, Oxidative Cycloisomerization |

| Palladium Complexes (e.g., Pd(PPh₃)₄) | Pd | Palladacycle, Ynamido-π-allyl Complex | Sonogashira Coupling, Heck Reaction, Allyl Transfer |

| Ruthenium Complexes (e.g., Cp*RuCl(cod)) | Ru | Ruthenium Vinylidene, Ruthenacyclopentene | Hydrovinylation, Indole Synthesis |

| Cobalt Complexes | Co | Cobaltacycle | [2+2+2] Cycloaddition |

Brønsted acids, such as triflimide (Tf₂NH) and trifluoroacetic acid (TFA), provide a metal-free alternative for activating the ynamide triple bond. brad.ac.uksioc-journal.cn Protonation of the ynamide at the β-carbon generates a highly electrophilic keteniminium ion. researchgate.netpku.edu.cnnih.gov This intermediate is a powerful electrophile that can participate in a variety of subsequent reactions.

This activation mode is central to numerous cascade reactions, where the initial formation of the keteniminium ion triggers a sequence of intramolecular events. pku.edu.cnchinesechemsoc.org For example, Brønsted acid-promoted arene-ynamide cyclizations have been developed to construct complex heterocyclic frameworks like 3H-pyrrolo[2,3-c]quinolines. nih.govacs.org The reaction proceeds through the generation of the keteniminium intermediate, followed by an electrophilic aromatic substitution. nih.govacs.org Chiral Brønsted acids have also been employed to achieve asymmetric transformations by creating a chiral ion pair with the keteniminium intermediate, enabling enantioselective dearomatization reactions. sciengine.comspringernature.com

Key Reactive Intermediates and Subsequent Transformations

The activation of this compound leads to the formation of several key reactive intermediates that dictate the course of the reaction. These intermediates are highly versatile and can undergo a range of transformations to build molecular complexity.

Keteniminium ions are arguably the most pivotal intermediates in ynamide chemistry, whether generated by Brønsted acids or transition metals. researchgate.netpku.edu.cn Their high electrophilicity allows them to react with even weak nucleophiles, making them ideal for initiating cascade reactions. researchgate.net

These cascades often involve a series of intramolecular cyclizations and rearrangements. For instance, a keteniminium ion can undergo a brad.ac.ukresearchgate.net-hydride shift, followed by a Nazarov 4π electrocyclization and subsequent Friedel-Crafts alkylation. rsc.org In polyene cyclizations, protonation of the ynamide to form a keteniminium ion can initiate a cationic cascade to construct complex polycyclic frameworks with high diastereoselectivity. pku.edu.cnchinesechemsoc.org The reactivity of the keteniminium ion is so pronounced that it has been described as one of the most electrophilic intermediates known in organic synthesis. researchgate.net

In transition metal catalysis, the initially formed metal-π complex can evolve into other reactive species, such as metal-carbenes and metal-vinylidenes.

Gold-Keteniminium and α-Imino Gold Carbenes : Gold(I) activation of an ynamide generates a gold-keteniminium species, which is a key intermediate in many transformations. mdpi.comacs.orgnih.gov In the presence of azides, this can lead to the formation of an α-imino gold carbene. researchgate.netrsc.orgbrad.ac.uk This carbene is a versatile intermediate that can undergo cyclization, C-H insertion, or other rearrangements to form nitrogen-containing heterocycles like 2-aminoindoles and pyrroles. jsynthchem.comrsc.orgbrad.ac.uk

α-Imino Silver Carbenes : Similar to gold, silver catalysts can generate α-imino silver carbene intermediates. rsc.org These have been implicated in dearomatization reactions of arenes to afford polycyclic products. rsc.org

Ruthenium Vinylidene : Ynamides can react with ruthenium catalysts to form ruthenium vinylidene intermediates. researchgate.net This transformation involves a 1,2-rearrangement and is a key step in the catalytic construction of indoles from N-arylynamides. researchgate.net The vinylidene species then participates in a cascade cyclization to yield the final heterocyclic product. researchgate.net

While ionic pathways dominate ynamide chemistry, radical reactions offer complementary reactivity. researchgate.net Radical species can be generated and added to the ynamide triple bond, typically at the α- or β-position. researchgate.net

Photoredox catalysis provides a mild way to generate an ynamide radical cation via single-electron oxidation. chemrxiv.org This electrophilic radical cation can then react with nucleophiles. For example, its reaction with azoles leads to (Z)-α-azole enamides. chemrxiv.org The regioselectivity of radical addition can be influenced by the substituents on the ynamide. rsc.org For instance, the addition of thiyl radicals to terminal ynamides can be controlled to selectively form either cis- or trans-β-thioenamides by varying the reaction conditions. nih.gov Radical cascade cyclizations of halogenated ynamides have also been reported, leading to the formation of N-heterocycles. researchgate.net More recently, photoinduced radical-triggered C(sp)-N bond fission and structural reshuffling of ynamides have been observed, opening up new avenues for functionalization. springernature.com

Interactive Table: Key Reactive Intermediates in Ynamide Chemistry

| Intermediate | Generation Method | Subsequent Transformation(s) | Product Type(s) |

|---|---|---|---|

| Keteniminium Ion | Brønsted Acid or Transition Metal Catalysis | Cascade Reactions, Cyclization, Nucleophilic Attack | Polycyclics, Heterocycles, Enamides |

| Gold-Keteniminium | Gold(I) Catalysis | brad.ac.ukresearchgate.net-Hydride Shift, Cyclization, Nitrene Transfer | Indenes, Pyrroles, 2-Aminoindoles |

| α-Imino Gold Carbene | Gold(I) Catalysis + Azide (B81097) | C-H Insertion, Cyclization | 2-Aminoindoles, 3-Amino-β-carbolines |

| α-Imino Silver Carbene | Silver(I) Catalysis + N-Oxide | Dearomatization, Cycloaddition | Polycycles |

| Ruthenium Vinylidene | Ruthenium Catalysis | Cascade Cyclization | Indoles |

| Ynamide Radical Cation | Photoredox Catalysis (Single-Electron Oxidation) | Nucleophilic Addition | α-Azole Enamides |

| Vinyl Radical | Radical Addition (e.g., Thiyl Radical) | Hydrogen Atom Abstraction, Isomerization | β-Thioenamides |

Principles of Stereochemical Control and Diastereoselectivity in Ynamide Reactions

The control of stereochemistry is a central theme in modern organic synthesis, and reactions involving ynamides offer a rich platform for developing stereoselective transformations. rsc.org The polarized nature of the ynamide triple bond allows for a variety of addition and cyclization reactions where new stereocenters can be generated. nih.govrsc.org Achieving high levels of diastereoselectivity often relies on the strategic use of chiral auxiliaries, chiral catalysts, or inherent substrate control. rsc.orgrsc.org The formation of intermediates such as keteniminium ions is a common feature in ynamide chemistry; the facial selectivity of nucleophilic attack on these planar intermediates is a key determinant of the final product's stereochemistry. springernature.comrsc.org

Asymmetric catalysis provides a powerful tool for the enantioselective synthesis of chiral molecules from ynamides. This can be achieved either by using a chiral catalyst to interact with an achiral ynamide or by attaching a chiral auxiliary to the ynamide substrate, which then directs the stereochemical course of the reaction. nih.govrsc.org

Chiral Auxiliaries: The use of removable chiral auxiliaries, such as Evans-type oxazolidinones or Oppolzer's camphorsultam, is a well-established and reliable strategy. researchgate.netcolab.ws For example, oxazolidinone-derived chiral ynamides have been used in diastereoselective nickel-catalyzed reductive couplings with aldehydes to produce γ-siloxyenamides with high diastereomeric excess (de). rsc.org Similarly, high asymmetric induction has been achieved in acid-catalyzed ring closures of allyl ynamide ethers using a chiral oxazolidinone auxiliary. rsc.org Flynn and colleagues demonstrated exceptional stereocontrol in Nazarov cyclizations using an oxazolidinone auxiliary, where it directs the torquoselectivity of the electrocyclic reaction. rsc.org

Chiral Catalysts: Transition-metal catalysts complexed with chiral ligands are instrumental in a wide range of enantioselective ynamide transformations. Rhodium(I) complexes with chiral phosphine (B1218219) ligands like Xylyl-BINAP have been successfully employed in asymmetric [2+2+2] cycloadditions of achiral ynamides to generate axially chiral N,O-biaryls with excellent enantioselectivity. nih.gov Chiral Brønsted acids represent another class of catalysts, capable of activating ynamides by protonation to form a keteniminium intermediate that is associated with the chiral counteranion. springernature.com This strategy has been used for the catalytic asymmetric dearomatization of naphthol-ynamides, constructing spirocyclic enones with high enantiomeric ratios (up to 99:1 e.r.). springernature.com

The following table summarizes selected asymmetric reactions, highlighting the effectiveness of different chiral control elements.

| Reaction Type | Ynamide Substrate | Chiral Control | Catalyst/Auxiliary | Product Type | Yield (%) | ee (%) / dr |

| Reductive Coupling | Oxazolidinone-derived ynamide | Auxiliary | Ni catalyst / SIMes·HBF₄L-1 | γ-Siloxyenamide | 73-98 | 66-99 de |

| [2+2+2] Cycloaddition | Achiral aryl ynamide | Catalyst | Rh(I)-xylyl-BINAP | Chiral N,O-biaryl | Good | up to 95 ee, 8:1 dr |

| Asymmetric Dearomatization | Naphthol-ynamide | Catalyst | Chiral Brønsted Acid (BINAP-based) | Spirocyclic enone | High | up to 99:1 er |

| Aldol Reaction | Oxazolidinone-derived ynamide | Auxiliary | Scandium(III) catalyst | anti-Aldol product | 43-80 | up to >95:5 dr |

Data sourced from references rsc.orgspringernature.comnih.gov.

The reactivity of ynamides can be channeled through different pathways to yield diverse products, a phenomenon known as chemodivergence. The outcome of a reaction is often dictated by a subtle interplay of factors including the catalyst, ligands, solvent, and the electronic and steric properties of the ynamide substituents. nih.govacs.org Regioselectivity, the control over which position of the ynamide reacts, is a key aspect of this divergence.

Typically, electrophilic activation of an ynamide occurs at the β-carbon (distal to the nitrogen), generating a keteniminium intermediate. rsc.orgrsc.org Subsequent nucleophilic attack then predominantly occurs at the α-carbon. However, reversal of this regioselectivity is possible. For instance, a copper-catalyzed arene-ynamide cyclization was developed that reverses the typical regioselectivity observed in gold- or platinum-catalyzed reactions, providing access to valuable azepino[4,5-b]indoles. acs.org

Rhodium-catalyzed hydroacylation of ynamides demonstrates catalyst-controlled regioselectivity. By switching the phosphine ligand, either the linear (β-enaminone) or the branched (α-enaminone) product can be formed selectively from the same starting materials. rsc.orgnih.gov Similarly, in a three-component difunctionalization of ynamides, an iodine(III) electrophile and an electron-rich arene add across the triple bond with robust trans-selectivity, a result attributed to the formation of a highly distorted keteniminium intermediate. rsc.orgtohoku.ac.jp

The following table illustrates how reaction conditions can direct the outcome towards different products.

| Reaction | Ynamide | Catalyst System | Conditions | Major Product | Reference |

| Hydroacylation | General Ynamide | Rh(nbd)₂BF₄ / dppe | Acetone, 55 °C | Linear β-enaminone | nih.gov |

| Hydroacylation | General Ynamide | Rh(nbd)₂BF₄ / PNP(Cy) | Acetone, 55 °C | Branched α-enaminone | nih.gov |

| Arene Cyclization | Indole-tethered ynamide | AuCl₃ | DCE, 80 °C | α-cyclization product | acs.org |

| Arene Cyclization | Indole-tethered ynamide | Cu(OTf)₂ | DCE, 80 °C | β-cyclization product | acs.org |

| Dimerization vs. Rearrangement | Aryl Ynamide + Azide | TfOH | DCM | Skeletal Rearrangement | rsc.org |

| Dimerization vs. Rearrangement | Aryl Ynamide + DPPA | TfOH (substoichiometric) | DCM | Hydrative Dimerization | rsc.org |

Mechanistic Investigations Utilizing Spectroscopic and Isotopic Labeling Techniques

To unravel the complex mechanisms of ynamide reactions, a combination of advanced analytical techniques is employed. Spectroscopic analysis of reaction mixtures, isotopic labeling studies, and single-crystal X-ray diffraction are indispensable tools for identifying intermediates, elucidating pathways, and confirming product structures. rsc.orgnih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for mechanistic studies in ynamide chemistry. ¹H and ¹³C NMR are routinely used to identify the structure of reaction products and to determine the regioisomeric and diastereomeric ratios of crude reaction mixtures. nih.govacs.org For example, in the optimization of a dearomative spirocyclization, ¹H NMR spectroscopy with an internal standard was used to determine the yield of the vinyl metal intermediate and the final spirocyclic product under various conditions. rsc.org In the development of rhodium-catalyzed hydroacylations, the regioisomeric ratio of the linear and branched enaminone products was determined by ¹H NMR analysis of the crude reaction mixture, which was crucial for optimizing ligand-controlled selectivity. nih.gov Monitoring reactions over time using in situ NMR can also provide kinetic data and help identify transient intermediates. researchgate.net

| Technique | Application in Ynamide Chemistry | Example | Reference |

| ¹H NMR | Determination of regioisomeric ratio | Distinguishing between linear and branched hydroacylation products. | nih.gov |

| ¹H NMR | Yield determination | Quantifying product formation using an internal standard during reaction optimization. | rsc.org |

| ¹H NMR | Reaction monitoring | Following the reaction of an ynamide with an isoxazole (B147169) to understand the reaction progress. | researchgate.net |

| ¹³C NMR | Structural elucidation | Confirming the carbon skeleton of novel thiete sulfones formed from skeletal reorganization of N-sulfonyl ynamides. | nih.gov |

Isotopic labeling, particularly with deuterium (B1214612), is a powerful method for elucidating reaction mechanisms by tracing the fate of specific atoms. Such studies can provide definitive evidence for proposed mechanistic steps like hydrogen shifts or protonation events.

In a study of a gold-catalyzed intramolecular hydroalkylation of an ynamide to form an indene, deuterium labeling was crucial. nih.govacs.org An ynamide was synthesized with deuterium at the benzylic position, from which a nih.govacs.org-hydride shift was proposed to occur. Upon reaction, the deuterium atom was found to have migrated to the alkene moiety in the indene product, confirming the proposed intramolecular hydrogen shift. nih.govacs.org A crossover experiment, where a mixture of the deuterated ynamide and a different, non-deuterated ynamide were reacted together, showed no deuterium transfer between molecules, confirming the intramolecular nature of the shift. nih.govacs.org Furthermore, a kinetic isotope effect of 8.4 was measured, indicating that the C-H bond cleavage is the rate-determining step of the reaction. nih.govacs.org

In another example, the mechanism of catalyst-free hydration of ynamides was probed using D₂O. The incorporation of deuterium into the α-amidoketone product helped to elucidate the source of the hydrogen atoms in the final structure. rsc.org

| Experiment | Labeled Substrate | Observation | Mechanistic Implication | Reference |

| Intramolecular Hydroalkylation | Ynamide with benzylic deuterium | Deuterium migrates to the product's alkene. KIE = 8.4. | Confirms an intramolecular nih.govacs.org-hydride shift as the rate-determining step. | nih.govacs.org |

| Crossover Experiment | Mixture of deuterated and non-deuterated ynamides | No deuterium scrambling between products. | The hydride shift is strictly intramolecular. | nih.govacs.org |

| Hydration | Ynamide in D₂O | Deuterium incorporation at the α-methylene position of the α-amidoketone product. | Elucidates the source of protons in the hydration mechanism. | rsc.org |

While NMR provides valuable structural information, single-crystal X-ray diffraction offers unambiguous confirmation of the three-dimensional structure of crystalline products, including absolute and relative stereochemistry. This technique is particularly vital when novel or unexpected molecular scaffolds are formed.

In the investigation of a skeletal reorganization of N-sulfonyl ynamides, the structures of the resulting thiete sulfone and a propargyl sulfonamide byproduct were initially unidentifiable by standard spectroscopic means. nih.gov Gratifyingly, X-ray analysis of single crystals of these compounds provided definitive structural proof. nih.gov Similarly, when an unexpected coupling between an ynamide and an azide under acidic conditions produced a rearranged oxazolidine-2,4-dione, its structure was unequivocally confirmed by X-ray diffraction. rsc.org This technique was also used to confirm the (Z)-stereochemistry of α-pyrazole enamides formed via photoredox-catalyzed hydroamination and the structure of N-phosphoryl ynamides. chemrxiv.orgnih.gov

| Compound Class | Specific Example | Purpose of Analysis | Reference |

| Thiete Sulfones | Product from N-sulfonyl ynamide reorganization | Unambiguous structural determination of a novel scaffold. | nih.gov |

| Oxazolidine-2,4-diones | Product from ynamide-azide coupling | Structural elucidation of an unexpected rearrangement product. | rsc.org |

| α-Pyrazole Enamides | Product from photoredox hydroamination | Confirmation of structure and (Z)-stereochemistry. | chemrxiv.org |

| N-Phosphoryl Ynamides | Product from Cu(I)-catalyzed amidation | Determination of conformation and stereochemistry at phosphorus. | nih.gov |

| Dichloroenamides | Intermediate in ynamide synthesis | Confirmation of (E)-stereoisomer geometry. | rsc.org |

Catalytic Systems in Ynamide Mediated Chemical Transformations

Gold-Catalyzed Reactivity of Ynamides

Gold catalysts, particularly in their cationic Au(I) form, are potent π-acids that effectively activate the carbon-carbon triple bond of ynamides like Oct-4-ynamide. This activation facilitates a range of transformations by generating highly reactive intermediates such as keteniminium ions or α-imino gold carbenes. xmu.edu.cnx-mol.net These transient species are central to the diverse reactivity observed in gold-catalyzed reactions of ynamides.

Gold catalysts have proven highly effective in mediating various cycloaddition reactions involving ynamides. For instance, gold-catalyzed intermolecular [2+2+2] cycloadditions of ynamides with two discrete nitrile molecules have been developed to construct 4-aminopyrimidine (B60600) cores, which are significant structural motifs in pharmaceuticals. researchgate.net This process demonstrates excellent regioselectivity with a range of ynamide and nitrile substrates. researchgate.net Similarly, [2+2+2] cycloadditions of terminal ynamides with enol ethers are also efficiently catalyzed by gold. rhhz.net

Beyond [2+2+2] cycloadditions, gold catalysis enables formal [4+3] cycloadditions. Reactions between ynamides and azidoalkenes or 2H-azirines can lead to diverse outcomes, including the formation of 1H-benzo[d]azepine products through a [4+3] pathway when ynamides with electron-rich phenyl groups are used. nih.gov This diversity highlights the catalyst's role in directing the reaction toward different cycloadducts based on substrate structure. nih.gov Furthermore, gold-catalyzed [4+3]-annulations of 3-en-1-ynamides with isoxazoles provide efficient access to 4H-azepines through a proposed 6π electrocyclization of a gold-stabilized 3-azaheptatrienyl cation intermediate. acs.org

| Cycloaddition Type | Reactants (Ynamide + Partner) | Catalyst System (Typical) | Product Class |

| [2+2+2] | Ynamide + 2 Nitriles | Au(I) Complex | 4-Aminopyrimidines |

| [4+2] | 2-Arylynamide + Alkene | Au(I) Complex | 2-Aminonaphthalenes |

| [4+3] | Ynamide + Azidoalkene | Au(I) Complex | 1H-Benzo[d]azepines |

| [4+3] | 3-en-1-ynamide + Isoxazole (B147169) | Au(I) Complex | 4H-Azepines |

This table provides a summary of representative gold-catalyzed cycloaddition reactions involving ynamides.

Gold-catalyzed intramolecular reactions of ynamides provide powerful strategies for synthesizing complex fused ring systems. A notable example is the intramolecular hydroalkylation of suitably substituted ynamides to form polysubstituted indenes. ucsb.edu This transformation proceeds under mild conditions, where a gold catalyst, often an N-heterocyclic carbene (NHC)-gold complex, activates the ynamide. xmu.edu.cnucsb.edu This activation generates a highly reactive keteniminium ion, which then undergoes a rhhz.net-hydride shift followed by cyclization to yield the indene (B144670) core. xmu.edu.cn Experimental and computational studies have identified the rhhz.net-hydride shift as the rate-determining step of this process. xmu.edu.cn The efficiency of this reaction is highly dependent on the nature of the gold catalyst, with NHC-gold complexes like IPrAuNTf₂ showing superior activity compared to phosphine-gold complexes such as Ph₃PAuNTf₂. xmu.edu.cn

Annulation cascades initiated by gold catalysts also represent a significant area of ynamide chemistry. Gold-catalyzed annulations of N-aryl ynamides with benzisoxazoles can construct complex 6H-indolo[2,3-b]quinoline frameworks. This cascade is believed to proceed via the formation of an α-imino gold carbene, which is then attacked by the N-aryl group, initiating a sequence of cyclizations to build the polycyclic system. Another example involves the reaction of ynamides with isoxazole derivatives, which can lead to various nitrogen-containing heterocycles through pathways involving α-imino gold carbene intermediates. x-mol.net

Table: Comparison of Gold Catalysts in Intramolecular Hydroalkylation

| Catalyst | Ligand Type | Yield of 2-aminoindene (%) |

|---|---|---|

| IPrAuNTf₂ | N-Heterocyclic Carbene (NHC) | 94 |

| Ph₃PAuNTf₂ | Triphenylphosphine | 60 |

Data derived from a comparative study on the gold-catalyzed intramolecular hydroalkylation of an ynamide substrate. xmu.edu.cn

Gold catalysis has been successfully applied to asymmetric dearomatization reactions, transforming flat aromatic rings into three-dimensional chiral structures. In this context, ynamides tethered to aromatic systems like phenols or naphthols serve as key substrates. By employing a chiral bifunctional phosphine (B1218219) ligand in conjunction with a gold(I) catalyst, the dearomatization of phenols can be achieved with high efficiency and excellent enantioselectivity. This cooperative catalysis involves the gold center activating the alkyne of the ynamide moiety for a 5-endo-dig cyclization, while a basic group on the chiral ligand interacts with the phenol's hydroxyl group, directing the stereochemical outcome. This method is robust, tolerating a wide variety of substituents on the phenol (B47542) ring and the alkyne terminus. Similarly, gold-catalyzed intramolecular dearomatization of naphthols has been reported to furnish spirocarbocycles in excellent yields.

Silver-Catalyzed Transformations (e.g., Formal [3+2] Cycloadditions)

While gold catalysis dominates ynamide chemistry, silver catalysts have emerged as effective alternatives for specific transformations. Silver(I) salts, such as AgNTf₂ or AgSbF₆, can activate ynamides toward cycloaddition reactions. A prime example is the formal [3+2] cycloaddition between ynamides and unprotected isoxazol-5-amines, catalyzed by AgNTf₂. This reaction proceeds efficiently under open-flask conditions to produce a variety of functionalized 5-amino-1H-pyrrole-3-carboxamide derivatives in high yields. The proposed mechanism involves the generation of an α-imino silver carbene intermediate (or a silver-stabilized carbocation), which undergoes subsequent cyclization and isomerization to form the pyrrole (B145914) ring.

Rhodium-Catalyzed Hydroacylation and Divergent Heterocycle Synthesis

Rhodium catalysts offer a distinct mode of reactivity with ynamides, most notably in hydroacylation reactions. The intermolecular hydroacylation of ynamides with aldehydes, catalyzed by rhodium(I) complexes, provides a regioselective route to β-amino enones. A key feature of this transformation is the ability to control the regioselectivity. By judiciously selecting the phosphine ligand on the rhodium catalyst, it is possible to favor the formation of either linear β-enaminone or branched α-enaminone products. For example, specific catalyst systems can generate linear products with high yield and excellent regioselectivity. These enaminone products are versatile intermediates that can be used in one-pot sequences to construct a diverse array of heterocycles, such as pyrazoles, pyrimidines, and isoxazoles. This approach, which exploits rhodium-catalyzed hydroacylation as a platform, enables divergent heterocycle synthesis from simple starting materials.

Palladium-Catalyzed Dicarbofunctionalization (e.g., Symmetrical Diarylation)

Table: Optimized Conditions for Palladium-Catalyzed Symmetrical Diarylation of an Ynamide

| Component | Reagent/Condition | Role |

|---|---|---|

| Catalyst | Pd(OAc)₂ (10 mol%) | Active Catalyst |

| Aryl Source | p-methoxyphenylboronic acid | Nucleophile |

| Oxidant | Ag₂CO₃ (1.3 equiv.) | Catalyst Regeneration |

| Base | KH₂PO₄ (3.0 equiv.) | Additive |

| Solvent | CH₃CN | Reaction Medium |

| Temperature | 60 °C | --- |

| Time | 6 h | --- |

| Yield | 77% | --- |

Optimized conditions for the reaction between N-benzyl-4-methyl-N-(phenylethynyl)benzenesulfonamide and p-methoxyphenylboronic acid.

Ruthenium-Catalyzed C-H Activation and Cyclization Pathways

Ruthenium catalysts have emerged as powerful tools for the C-H activation and subsequent functionalization of arenes, with ynamides serving as effective coupling partners in these transformations. These reactions often proceed through a chelation-assisted mechanism, where a directing group on the aromatic substrate guides the ruthenium catalyst to a specific C-H bond, followed by insertion of the ynamide and subsequent cyclization to afford a variety of heterocyclic scaffolds.

A notable application of this strategy is the synthesis of poly-substituted furans through an oxidative annulation reaction. xmu.edu.cnresearchgate.net In a typical system, a ruthenium(II) catalyst, in conjunction with a copper(II) triflate (Cu(OTf)₂) oxidant and a base such as cesium carbonate (Cs₂CO₃), facilitates the reaction between ynamides and various coupling partners. xmu.edu.cnresearchgate.net The reaction demonstrates broad substrate scope and furnishes the furan (B31954) products in good to excellent yields. xmu.edu.cn The mechanism is proposed to involve the initial formation of a ruthenacycle intermediate via C-H activation, followed by ynamide insertion and subsequent oxidative cyclization. sioc-journal.cnresearchgate.net

Ruthenium catalysts are also proficient in mediating various cycloaddition reactions involving ynamides. For instance, ruthenium-catalyzed [2+2] cycloadditions between ynamides and bicyclic alkenes, such as norbornene, have been reported to produce the corresponding cyclobutene-fused products in moderate to good yields. nih.govnih.gov These reactions typically yield a single exo stereoisomer. nih.gov While chiral ynamides have been explored in these cycloadditions, they have generally resulted in low to moderate levels of asymmetric induction. nih.gov Furthermore, ruthenium has been employed in [3+2] annulations of ynamides with azides to generate 5-aminotriazoles with complete regiocontrol for certain substrates. rsc.org

In addition to annulation and cycloaddition, ruthenium complexes catalyze the hydroarylation of ynamides. rsc.orgrsc.org For example, cationic ruthenium(II) complexes can promote the oxidative alkenylation of anilides and benzamides using water as a green solvent. rsc.org These transformations highlight the versatility of ruthenium catalysis in forging new carbon-carbon and carbon-heteroatom bonds, leading to complex molecular architectures from readily available ynamide precursors.

Table 1: Selected Ruthenium-Catalyzed Reactions of Ynamides

| Catalyst System | Ynamide Substrate | Coupling Partner | Reaction Type | Product | Yield (%) | Ref |

|---|---|---|---|---|---|---|

| [Ru(p-cymene)Cl₂]₂ / Cu(OTf)₂ / Cs₂CO₃ | 3-(Phenylethynyl)oxazolidin-2-one | - | Oxidative Annulation | Poly-substituted furan | Good to Excellent | xmu.edu.cnresearchgate.net |

| Cp*RuCl(cod) | Acyclic and Cyclic Ynamides | Norbornene | [2+2] Cycloaddition | Cyclobutene adduct | up to 97 | nih.govnih.gov |

| Ruthenium catalyst | N-Boc ynamides | Azides | [3+2] Annulation | 5-Aminotriazole | - | rsc.org |

| Cationic Ru(II) complex | Anilides / Benzamides | - | Oxidative Alkenylation | Alkenylated amides | - | rsc.org |

| [RuH₂(CO)(PPh₃)₃] | Aromatic ketones | Arylboronates | C-H Arylation | ortho-Arylated ketones | - | nih.gov |

Other Transition Metal Catalysis (e.g., Copper, Platinum, Cobalt, Zinc, Yttrium)

Beyond ruthenium, a range of other transition metals have been successfully employed to catalyze a variety of transformations involving ynamides, showcasing the broad utility of this functional group.

Copper catalysis has proven particularly effective in mediating the hydroarylation and cyclization of ynamides. A copper-catalyzed trans-hydroarylation of ynamides with boronic acids proceeds under mild conditions to afford multifunctional (E)-α,β-disubstituted enamides with high regio- and stereoselectivity. rsc.org Copper catalysts also facilitate tandem cis-carbometallation/cyclization of imine-ynamides with arylboronic acids to produce valuable 2,3-disubstituted indolines. rsc.org Furthermore, copper-catalyzed cascade cyclizations of azide-ynamides can generate α-imino copper carbenes, which serve as intermediates in the synthesis of diverse polycyclic N-heterocycles. sioc-journal.cnresearchgate.net In some instances, copper catalysis can trigger a [2+2] cyclization followed by a ring expansion of ene-ynamides, providing access to medium and large-sized indole-fused rings. acs.org

Platinum catalysts exhibit distinct reactivity patterns. For example, in reactions with isoxazoles, platinum(II) chloride (PtCl₂) catalyzes a [5+2] annulation with ynamides to yield 1,3-oxazepines, a different outcome compared to gold catalysis which produces 2-aminopyrroles. dicp.ac.cnmdpi.com

Cobalt catalysts are effective in [2+2+2] cycloadditions. The reaction between yne-ynamides and nitriles, catalyzed by cobalt complexes such as [CpCo(CO)(dmfu)], can produce either 3- or 4-aminopyridines with high regioselectivity, depending on the substitution pattern of the starting ynamide. researchgate.netacs.orgnih.gov DFT calculations suggest that the formation of 3-aminopyridines proceeds via a formal [4+2] cycloaddition, while 4-aminopyridines are formed through an insertion pathway. nih.gov Cobalt(III) catalysts have also been used in the formal [3+2] cycloaddition of N-(pivaloyloxy)amides with ynamides to regioselectively synthesize 5-aminooxazoles. thieme-connect.com

Zinc catalysts have been utilized for the oxidation and functionalization of ynamides. A zinc-catalyzed intermolecular oxidation of N-sulfonyl ynamides leads to the formation of α,β-unsaturated N-sulfonyl imides. acs.org This reaction is proposed to proceed through a vinylogous E2-type elimination pathway. acs.org Zinc(II)-catalyzed oxidative azidation and thiocyanation of ynamides provide access to α-azido amides and α-thiocyanate amides, respectively. acs.org Additionally, zinc catalysts can mediate alkyne-carbonyl metathesis reactions between ynamides and isatins, yielding indolone derivatives with fully substituted alkene moieties. acs.orgresearchgate.net In some cases, zinc(II) can catalyze 1,4-metathesis reactions between 3-en-1-ynamides and nitrosoarenes. nih.gov

Yttrium catalysts , such as yttrium triflate, have been shown to catalyze tandem hydroalkoxylation/Claisen rearrangement sequences of ynamides with Morita-Baylis-Hillman alcohols, producing γ,δ-unsaturated amides with excellent stereocontrol. nih.govrsc.org Yttrium complexes have also been found to be effective for the anti-Markovnikov hydroamination of aromatic alkenes with secondary amines. universite-paris-saclay.fr

Table 2: Selected Reactions of Ynamides Catalyzed by Other Transition Metals

| Catalyst | Ynamide Substrate | Coupling Partner | Reaction Type | Product | Yield (%) | Ref |

|---|---|---|---|---|---|---|

| Cu(I) salt | Ynamides | Boronic acids | trans-Hydroarylation | (E)-α,β-disubstituted enamides | - | rsc.org |

| PtCl₂ | Ynamides | Isoxazoles | [5+2] Annulation | 1,3-Oxazepines | - | dicp.ac.cnmdpi.com |

| [CpCo(CO)(dmfu)] | Yne-ynamides | Nitriles | [2+2+2] Cycloaddition | 3- or 4-Aminopyridines | up to 100 | acs.orgnih.gov |

| Zn(OTf)₂ | N-Sulfonyl Ynamides | N-Oxides | Intermolecular Oxidation | α,β-Unsaturated N-sulfonyl imides | Moderate to good | acs.org |

| Y(OTf)₃ | Sulfonynamides | Morita-Baylis-Hillman alcohols | Hydroalkoxylation/Claisen Rearrangement | γ,δ-Unsaturated amides | 50-75 | nih.govrsc.org |

Brønsted Acid Catalysis in Cascade and Cyclization Reactions

In contrast to transition metal-catalyzed pathways, Brønsted acids offer a powerful metal-free alternative for the activation of ynamides, initiating a variety of cascade and cyclization reactions. The protonation of the ynamide generates a highly electrophilic keteniminium ion intermediate, which is susceptible to attack by a wide range of nucleophiles. rsc.orgresearchgate.netresearchgate.netsioc-journal.cn

A prominent example is the Brønsted acid-catalyzed intramolecular hydroalkoxylation/Claisen rearrangement of ynamides. researchgate.netsioc-journal.cnnih.gov This tandem sequence allows for the atom-economical synthesis of valuable spirolactams from readily available alcohol-tethered ynamides. researchgate.netnih.gov The reaction proceeds with excellent diastereoselectivity and has been extended to an asymmetric variant through kinetic resolution using a chiral phosphoric acid catalyst. researchgate.netnih.gov This methodology can even achieve the dearomatization of non-activated arenes and heterocycles. researchgate.netnih.gov Theoretical calculations support a kinetically preferred researchgate.netresearchgate.net-rearrangement over a xmu.edu.cnresearchgate.net-rearrangement. nih.gov

Chiral Brønsted acids have enabled the catalytic asymmetric dearomatization of naphthol-, phenol-, and pyrrole-ynamides, providing access to spirocyclic enones and 2H-pyrroles bearing a chiral quaternary carbon center. springernature.com This represents a significant advance, as it involves the direct activation of the carbon-carbon triple bond by the chiral Brønsted acid, a less common activation mode compared to the typical activation of imines or carbonyls. springernature.com DFT studies indicate that the reaction proceeds through a keteniminium intermediate that interacts with the chiral catalyst via both hydrogen bonding and ion-pairing, with the subsequent nucleophilic attack being the rate- and enantioselectivity-determining step. springernature.com

Brønsted acids also mediate other types of cyclizations. For instance, the acid-promoted ring closure of N-benzyl ynesulfonamides can produce tetracyclic compounds with high diastereoselectivity via a proposed xmu.edu.cnnih.gov-hydride shift followed by a Nazarov 4π electrocyclization and intramolecular Friedel-Crafts alkylation. nih.gov Additionally, Brønsted acids can catalyze the α-halogenation of ynamides using halogenated solvents in the presence of pyridine-N-oxides, leading to (E)-haloenamides. rsc.org These examples underscore the broad utility of Brønsted acid catalysis in ynamide chemistry, providing efficient and often stereoselective routes to complex nitrogen-containing molecules.

Table 3: Selected Brønsted Acid-Catalyzed Reactions of Ynamides

| Catalyst | Ynamide Substrate | Reaction Type | Product | Diastereomeric Ratio / Enantiomeric Ratio | Ref |

|---|---|---|---|---|---|

| MsOH | Alcohol-tethered ynamides | Intramolecular Hydroalkoxylation/Claisen Rearrangement | Spirolactams | Excellent | researchgate.netsioc-journal.cnnih.gov |

| Chiral Phosphoric Acid | Naphthol/Phenol/Pyrrole-ynamides | Asymmetric Dearomatization | Spirocyclic enones / 2H-pyrroles | up to 99:1 e.r. | springernature.com |

| Brønsted Acid | N-Benzyl ynesulfonamides | xmu.edu.cnnih.gov-Hydride Shift / Nazarov Cyclization / Friedel-Crafts Alkylation | Tetracyclic compounds | >19:1 dr | nih.gov |

| TfOH | Ynamides | α-Halogenation | (E)-Haloenamides | - | rsc.org |

| Trifluoromethanesulfonimide | Ynamides, Isoxazoles, Water | Formal [5+2+1] Cycloaddition | Tetrahydro-1,4-oxazepines | 5:1 dr | nih.gov |

Computational and Theoretical Chemistry Studies on Oct 4 Ynamide and Ynamides

Density Functional Theory (DFT) Calculations for Investigating Reaction Mechanisms

Density Functional Theory (DFT) has been widely employed to map the potential energy surfaces of ynamide reactions, offering a step-by-step view of reaction pathways. These studies have been crucial in understanding the mechanisms of various transformations, including cycloadditions, cycloisomerizations, and annulations. rsc.orgnih.gov

Gold-catalyzed reactions, in particular, have been a major focus of DFT investigations. For instance, in the gold(I)-catalyzed intramolecular hydroalkylation of ynamides, DFT calculations have elucidated a plausible reaction pathway. nih.gov This process is initiated by the coordination of the gold catalyst to the alkyne moiety of the ynamide, forming a gold-keteniminium ion intermediate. nih.govacs.org This highly reactive species then undergoes subsequent steps, such as hydride shifts and cyclization, to form the final product. nih.gov Similarly, in the gold(I)-catalyzed hetero-tetradehydro-Diels–Alder (TDDA) cycloaddition of cyanamides and enynamides, DFT calculations have shown that the reaction starts with the formation of a gold π-complex. rsc.org The subsequent nucleophilic attack can proceed through different pathways, leading to either five- or six-membered heterocyclic products. rsc.org

DFT has also been instrumental in understanding reactions promoted by other catalysts. Brønsted acid-mediated reactions of ynamides with azides, for example, have been shown to proceed through the formation of a transient keteniminium triflate, a reactive intermediate that dictates the subsequent reaction course. scm.com These computational models provide a detailed picture of the intermediates and transition states that are often difficult to observe experimentally.

Elucidation of Reaction Energetics and Transition State Structures

A significant contribution of computational chemistry is the ability to quantify the energy changes throughout a reaction, identifying intermediates, transition states, and the rate-determining step. DFT calculations provide valuable data on activation energies (ΔG‡) and reaction energies (ΔG°), which are critical for understanding reaction feasibility and kinetics.

The table below presents a selection of calculated energetic data for a model gold-catalyzed ynamide cyclization reaction.

| Step | Species | Relative Gibbs Free Energy (kcal/mol) | Description |

| 1. Catalyst Binding | Intermediate 1 | -20.6 | Exergonic formation of the gold-keteniminium ion. |

| 2. Hydride Shift | Transition State 1 | +14.4 | Rate-determining step involving a mdpi.comrsc.org-hydride shift. |

| 3. Cyclization | Transition State 2 | Lower in energy | Subsequent cyclization step with a lower energy barrier. |

| Overall Reaction | Product | -49.6 | The overall transformation is highly exergonic. |

This data is based on a representative gold-catalyzed intramolecular hydroalkylation of an ynamide. nih.govacs.org

These energetic details are crucial for optimizing reaction conditions and designing more efficient catalysts.

Rationalization of Regioselectivity and Stereoselectivity

Many reactions involving ynamides can lead to multiple isomers. Computational studies have been pivotal in explaining and predicting the regiochemical and stereochemical outcomes of these reactions. By comparing the activation barriers of competing reaction pathways, researchers can determine the most likely product.

For instance, in the gold(I)-catalyzed cycloaddition of cyanamides with enynamides, DFT calculations have successfully rationalized the observed regioselectivity. rsc.org The calculations showed that the pathway leading to the formation of 2,6-diaminopyridine (B39239) derivatives has a lower activation energy compared to the pathway that would yield five-membered ring pyrrole (B145914) derivatives, which is consistent with experimental observations. rsc.org The difference in activation free energies between the two competing nucleophilic attack pathways was calculated to be significant, thereby explaining the high regioselectivity. rsc.org

Similarly, theoretical studies on the [3+2] cycloaddition of nitrones with 2-propynamide have used DFT to analyze the factors controlling regioselectivity and stereoselectivity. mdpi.com The thermodynamic stability of the resulting cycloadducts was found to correlate with the experimentally observed major regioisomer. mdpi.com The analysis of frontier molecular orbitals (FMOs) is another powerful tool used in these studies to predict the favored stereochemical outcome, such as endo vs. exo selectivity in Diels-Alder reactions. nih.gov

Investigation of Catalyst-Substrate and Ligand Interactions

Understanding the intricate interactions between the catalyst, ligands, and the ynamide substrate is fundamental to designing more effective catalytic systems. Computational chemistry provides a molecular-level view of these interactions.

In gold-catalyzed ynamide reactions, DFT studies have highlighted the crucial role of the gold center in activating the ynamide's triple bond. nih.govnih.gov The formation of a π-complex between the gold catalyst and the ynamide weakens the triple bond and renders the α-carbon more electrophilic, facilitating nucleophilic attack. rsc.org Natural Bond Orbital (NBO) analysis has been used to quantify the changes in bond order upon catalyst coordination, confirming the development of a partial "iminium" character in the gold-keteniminium intermediate. nih.govacs.org

Furthermore, computational studies have been employed to understand how different ligands on the metal catalyst influence reactivity and selectivity. For instance, a comparative computational study on the rate-determining step of a gold-catalyzed reaction with different phosphine (B1218219) and N-heterocyclic carbene (NHC) ligands demonstrated that the nature of the ligand significantly impacts the activation barrier. nih.govacs.org Distortion/interaction analysis, a type of energy decomposition analysis, has been used to dissect the activation energy into the energy required to distort the catalyst and substrate and the interaction energy between them. nih.govacs.org This analysis can reveal whether the catalytic efficiency is governed by better substrate binding or lower distortion energy of the catalyst.

Analysis of Electronic Effects and Bond Polarization within Ynamides

The unique reactivity of ynamides stems from the strong polarization of their carbon-carbon triple bond, a direct consequence of the nitrogen atom attached to it. The nitrogen's lone pair donates electron density to the alkyne, making the β-carbon nucleophilic, while the electron-withdrawing group on the nitrogen tempers this effect and makes the α-carbon electrophilic.

Computational methods, such as the analysis of molecular orbitals and charge distribution, have been used to quantify this electronic landscape. These studies confirm the inherent "push-pull" nature of the ynamide functional group. This polarization is key to their participation in a wide range of reactions, including those where they act as either nucleophiles or electrophiles. acs.org In catalyst-free 1,2-carboboration reactions, for example, the inherent polarization of the ynamide triple bond allows for a reaction with an electrophilic boron reagent to generate a keteniminium-type zwitterion, which then proceeds to the final product with high regio- and stereoselectivity. nih.gov

Application of Advanced Computational Techniques (e.g., Intrinsic Reaction Coordinate (IRC) Analysis, Energy Frameworks)

Beyond standard geometry optimizations and frequency calculations, more advanced computational techniques are being applied to gain deeper insights into ynamide reaction dynamics.

Intrinsic Reaction Coordinate (IRC) Analysis is a powerful method used to confirm that a calculated transition state smoothly connects the reactant and product minima on the potential energy surface. scm.comrowansci.com By tracing the minimum energy path downhill from the transition state in both forward and reverse directions, an IRC calculation verifies the nature of the transformation. This technique has been applied to study reactions of complex ynamides, such as pro-chiral 2-acetyl-N-aryl-2-(prop-2-yn-1-yl)pent-4-ynamides, to illustrate the progression from reactant to product through the various transition states. researchgate.net

Energy Decomposition Analysis (EDA) , also referred to as distortion/interaction analysis, provides a more nuanced understanding of the factors controlling activation barriers. As mentioned in section 5.4, this method dissects the interaction energy between reacting fragments (e.g., catalyst and substrate) into physically meaningful components such as electrostatic interactions, Pauli repulsion, and orbital interactions. nih.govnih.gov In the context of gold-catalyzed ynamide hydroalkylation, this analysis has been performed along the reaction coordinate to understand how distortion and interaction energies evolve as the reaction progresses from reactants to the transition state. nih.gov This level of detail helps in identifying the key electronic and steric factors that govern the catalytic process.

Applications of Ynamide Chemistry in the Synthesis of Complex Molecular Architectures

Construction of Nitrogen-Containing Heterocycles

The ability of ynamides to act as both electrophiles at the α-carbon and nucleophiles at the β-carbon of the alkyne makes them ideal precursors for a variety of cyclization reactions. rsc.org This dual reactivity has been harnessed to develop efficient synthetic routes to a diverse range of nitrogen-containing heterocyclic systems. bham.ac.uk

Pyrroles and Indoles

Ynamides have proven to be valuable synthons for the synthesis of pyrrole (B145914) and indole (B1671886) scaffolds. Gold-catalyzed reactions are particularly prominent in this area. For instance, the gold-catalyzed [3+2] annulation of ynamides with isoxazoles provides a direct route to biologically active 2-aminopyrroles. jsynthchem.com This transformation proceeds through the formation of a keteniminium intermediate, which then reacts with the isoxazole (B147169). jsynthchem.com Similarly, gold-catalyzed annulations of ynamides with anthranils can lead to the formation of 2-aminopyrroles and quinoline-fused polyazaheterocycles. jsynthchem.com

Indole synthesis has also been achieved using ynamide chemistry. A gold-catalyzed hydroamination of ynamides with aniline (B41778) derivatives can form amidine products, which can then undergo a palladium-catalyzed ring closure to furnish indoles. nih.gov Furthermore, a photoinduced radical process involving 2-alkynyl-ynamides allows for the synthesis of chalcogen-substituted indole derivatives through the formation of multiple new bonds in a single transformation. springernature.com

Spirocyclic Compounds (e.g., Spiroindolopyrrolidine, Spiro[indole-3,4'-piperidine])

The construction of complex spirocyclic frameworks, which are important motifs in many natural products and medicinal compounds, has been successfully addressed using ynamide chemistry. For example, copper-catalyzed dearomative cyclization of indolyl ynamides has been developed for the synthesis of pentacyclic spiroindolines. xmu.edu.cn

Azacycles and Polycyclic Systems (e.g., Oxazepines, Azetidines, Bicyclic Aza-cycles, Morphans)

Ynamides are instrumental in the synthesis of a variety of other azacycles and polycyclic systems.

Oxazepines: Platinum-catalyzed formal [5+2] annulation of ynamides with isoxazoles provides a facile route to 1,3-oxazepines. rsc.org Gold-catalyzed reactions of ynamides with 1,2-benzisoxazoles can also selectively produce benzo[f] Current time information in Bangalore, IN.acs.orgoxazepines. rsc.org Furthermore, a metal-free, Brønsted acid-catalyzed formal [5+2+1] annulation of ynamides, isoxazoles, and water has been reported to yield oxygen-bridged tetrahydro-1,4-oxazepines. rsc.orgnih.gov

Azetidines: A general method for the synthesis of azetidines involves a copper-catalyzed photoinduced anti-Baldwin radical 4-exo-dig cyclization of ynamides. matilda.scienceugent.benih.govugent.be This reaction proceeds with high regioselectivity. matilda.scienceugent.benih.govugent.be Additionally, a cascade trifluoromethylation/cyclization of N-allyl sulfonylynamides offers access to azetidine-fused tricyclic compounds through a rare 4-exo-dig radical cyclization. rsc.org

Bicyclic Aza-cycles: Cobalt-catalyzed polycyclization of ynamides with N-(pivaloyloxy)amides offers rapid access to novel bicyclic aza-cycles. bham.ac.uk Photoinduced synthesis from ene-ynamides using an organic acridinium (B8443388) photocatalyst can produce polyfunctionalized 3-aza[n.1.0]bicycles, including 3-azabicyclo[4.1.0]heptanes and 3-azabicyclo[5.1.0]octanes. rsc.orgiu.edu Gold(I)-catalyzed one-pot stereoselective ynamide isomerization followed by a [4+2] cycloaddition sequence is another strategy to prepare bicyclic aza compounds. rsc.org

Morphans: While direct synthesis of morphans using ynamides is a specialized area, the versatile reactivity of ynamides in forming complex polycyclic nitrogenous scaffolds provides a strong foundation for their potential application in synthesizing morphan-like structures.

Other Nitrogen-Containing Heterocycles (e.g., Oxazoles, Sultams, Thiete Sulfones)

Oxazoles: Highly substituted oxazoles can be synthesized from ynamides using various catalytic systems. A protocol using ytterbium(III) trifluoromethanesulfonate, N-iodosuccinimide, and acetonitrile (B52724) has been developed for this purpose. uohyd.ac.inacs.org Gold(I)-catalyzed oxidative annulation of ynamides, nitriles, and an N-oxide provides a route to 5-amino-1,3-oxazoles, and the use of cyanamides in place of nitriles can yield 2,5-diaminooxazoles. organic-chemistry.orgorganic-chemistry.org

Sultams: Palladium-catalyzed cyclization of ynamides with boronic acids is an efficient method for synthesizing benzofused sultams, such as dihydrobenzo[d]isothiazole-1,1-dioxides and dihydro-2H-benzo[e] Current time information in Bangalore, IN.acs.orgthiazine-1,1-dioxides. uohyd.ac.inrsc.orgresearchgate.net Fluorinated γ-sultams can be accessed from CF3-substituted N-allenamides, a reaction that proceeds through an ene-ynamide intermediate. scispace.com

Thiete Sulfones: An interesting skeletal reorganization of N-sulfonyl ynamides upon treatment with lithium diisopropylamine (B44863) (LDA) leads to the formation of thiete sulfones. d-nb.infodntb.gov.uanih.gov Thiete sulfones themselves are stable compounds and can be prepared through the [2+2] cycloaddition of sulfenes and ynamines. wikipedia.org

Total Synthesis and Formal Synthesis of Natural Products and Bioactive Derivatives

The synthetic methodologies developed around ynamides have been applied to the total synthesis and formal synthesis of several natural products and bioactive molecules. One of the early examples was the use of a Brønsted acid-catalyzed Pictet-Spengler cyclization of an indole-tethered ynamide in the total syntheses of 10-desbromoarborescidine A and 11-desbromoarborescidine C. nih.gov The application of ynamide chemistry has also been demonstrated in a concise formal total synthesis of the anticancer agents (+)-FR900482 and (+)-FR66979, which involves a tandem ynamide benzannulation/ring-closing metathesis strategy to construct the benzazocine core. acs.orgnih.gov Furthermore, the total synthesis of (−)-herbindole A has been achieved utilizing an intramolecular [2+2+2] cycloaddition of a sulfonynamide precursor. rsc.org These examples highlight the power of ynamide chemistry in constructing complex molecular scaffolds found in nature. brad.ac.uk

Ynamides as Coupling Reagents in Amide and Peptide Synthesis

Beyond their role as building blocks for heterocycles, ynamides have emerged as highly effective coupling reagents for the formation of amide and peptide bonds. sioc-journal.cn This application offers a significant advantage over many traditional coupling reagents by proceeding under extremely mild conditions and, crucially, without detectable racemization of chiral carboxylic acids. acs.orgorganic-chemistry.orgnih.gov

The process is typically a two-step, one-pot procedure where the ynamide first reacts with a carboxylic acid to form a stable α-acyloxyenamide active ester intermediate. iris-biotech.deresearchgate.net This intermediate then undergoes aminolysis to form the desired amide bond in excellent yield. acs.org This method shows excellent chemoselectivity, allowing for the amidation of amino groups in the presence of other unprotected functional groups such as hydroxyl, thiol, and indole NH groups. acs.orgnih.gov

Ynamide coupling reagents, such as MYTsA (N-methylynetoluenesulfonamide), have proven to be robust for both simple amide and dipeptide synthesis, as well as for the more challenging condensation of peptide fragments. acs.orgiris-biotech.de Their effectiveness in suppressing racemization makes them particularly valuable for solid-phase peptide synthesis (SPPS) and head-to-tail cyclization. acs.orgnih.gov The development of ynamide-based coupling reagents has also enabled the first practical inverse peptide synthesis (N→C direction) using transiently protected amino acids, offering a greener approach to peptide manufacturing. acs.orgnih.gov

Below is a table summarizing the applications of ynamide chemistry discussed:

| Application Category | Sub-Category | Key Transformations & Products |

| Nitrogen-Containing Heterocycles | Pyrroles and Indoles | Gold-catalyzed [3+2] annulation (2-aminopyrroles); Photoinduced radical cyclization (chalcogen-substituted indoles) |

| Spirocyclic Compounds | Copper-catalyzed dearomative cyclization (pentacyclic spiroindolines) | |

| Azacycles and Polycyclic Systems | Platinum/Gold-catalyzed [5+2] annulations (oxazepines); Copper-catalyzed photoinduced cyclization (azetidines); Cobalt-catalyzed polycyclization (bicyclic aza-cycles) | |

| Other Heterocycles | Yb(OTf)3/NIS protocol (oxazoles); Palladium-catalyzed cyclization (sultams); LDA-mediated rearrangement (thiete sulfones) | |

| Natural Product Synthesis | Total/Formal Synthesis | Pictet-Spengler cyclization (desbromoarborescidines); Benzannulation/RCM (FR900482); [2+2+2] cycloaddition (herbindole A) |

| Coupling Reagents | Amide and Peptide Synthesis | Racemization-free amide/peptide bond formation; Solid-phase peptide synthesis; Inverse peptide synthesis |

Mechanisms of Racemization-Free Peptide Bond Formation

Ynamides bearing an electron-withdrawing group on the nitrogen atom have emerged as highly effective coupling reagents for the formation of amide and peptide bonds with a remarkable resistance to racemization. This characteristic is a significant advantage over many conventional coupling reagents, which often require additives and careful control of reaction conditions to suppress the loss of stereochemical integrity at the α-carbon of the activated amino acid.

The mechanism for racemization-free peptide bond formation mediated by ynamides is a two-step, one-pot process that proceeds under mild conditions. The key steps are:

Activation of the Carboxylic Acid: The process begins with the reaction of an N-protected amino acid (the carboxylic acid component) with the ynamide. This reaction involves the hydroacyloxylation of the ynamide's carbon-carbon triple bond.

Formation of an α-Acyloxyenamide Intermediate: This initial addition step leads to the formation of a stable and often isolable α-acyloxyenamide active ester. The stability and reactivity of this intermediate are crucial for preventing racemization. Unlike highly reactive intermediates generated by other coupling agents, the α-acyloxyenamide does not readily promote the formation of the problematic 5(4H)-oxazolone, which is the primary pathway for racemization.

Nucleophilic Acyl Substitution (Aminolysis): The α-acyloxyenamide active ester then reacts with the amino group of a second amino acid or peptide (the amine component). This aminolysis step proceeds smoothly to form the desired peptide bond, regenerating the amide portion of the original ynamide as a byproduct.

The near-neutral reaction conditions and the nature of the active ester intermediate are key to preventing base-induced racemization, a common issue with other methods.

Formation and Reactivity of α-Acyloxyenamide Active Esters as Intermediates

The formation of α-acyloxyenamide active esters is the cornerstone of ynamide-mediated peptide coupling. These intermediates are generated from the addition of a carboxylic acid to an ynamide. Ynamides with electron-withdrawing groups, such as sulfonyl groups (e.g., in N-methylynetoluenesulfonamide, MYTsA), have been identified as optimal for generating stable and sufficiently reactive α-acyloxyenamides.

Formation: The formation is typically carried out in a suitable organic solvent at room temperature. Kinetic studies have indicated that the activation of the carboxylic acid can follow first-order kinetics with respect to the carboxylic acid and zero-order with respect to the ynamide. This suggests a stepwise mechanism for the formation of the α-acyloxyenamide.

Reactivity: The reactivity of the α-acyloxyenamide intermediate is well-balanced. It is electrophilic enough to react efficiently with the nucleophilic amine component of the incoming amino acid but stable enough to resist undesirable side reactions, most notably racemization. The subsequent aminolysis of the α-acyloxyenamide is generally efficient and leads to the formation of the peptide bond in high yield. The ability to perform this two-step process in a one-pot fashion without the need for isolation of the intermediate makes this a synthetically attractive method.

| Intermediate Type | Precursors | Key Feature | Ref. |

| α-Acyloxyenamide | Ynamide + Carboxylic Acid | Stable, isolable active ester that resists racemization. |

Applications in Chemical Biology Research